2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine
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Overview
Description
2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine is an organic compound with a complex structure that includes two chlorine atoms, a dimethylamino group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine typically involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzene-1,4-diamine with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzene-1,4-diamine: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine:
Uniqueness
2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine is unique due to the presence of both chlorine atoms and a dimethylamino group, which confer distinct chemical properties and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H15Cl2N3 |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2,6-dichloro-1-N-[2-(dimethylamino)ethyl]benzene-1,4-diamine |
InChI |
InChI=1S/C10H15Cl2N3/c1-15(2)4-3-14-10-8(11)5-7(13)6-9(10)12/h5-6,14H,3-4,13H2,1-2H3 |
InChI Key |
LBIKSSWACUUXQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=C1Cl)N)Cl |
Origin of Product |
United States |
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